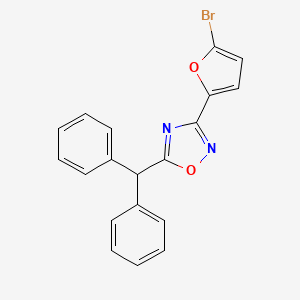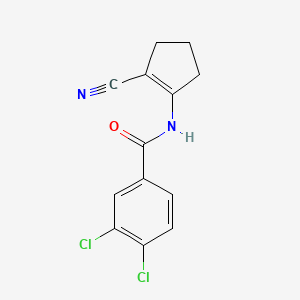
3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of two chlorine atoms on the benzene ring and a cyanocyclopentene moiety attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-cyanocyclopent-1-en-1-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of amine derivatives.
Oxidation: Formation of hydroxyl or oxide derivatives.
Scientific Research Applications
3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the cyano group and the chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
Uniqueness
3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide is unique due to the presence of the cyanocyclopentene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10Cl2N2O |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-cyanocyclopenten-1-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-5-4-8(6-11(10)15)13(18)17-12-3-1-2-9(12)7-16/h4-6H,1-3H2,(H,17,18) |
InChI Key |
DCHOWVFELGJUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B11071648.png)
![1H-Pyrrole-3-carboxylic acid, 2-methyl-5-oxo-4-[(thiophene-2-carbonyl)amino]-4-trifluoromethyl-4,5-dihydro-, methyl ester](/img/structure/B11071661.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B11071665.png)
![9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione](/img/structure/B11071666.png)
![3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11071671.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B11071677.png)
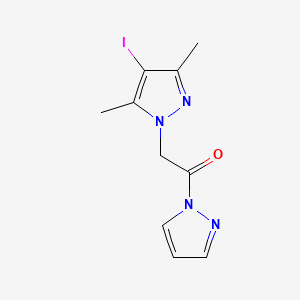
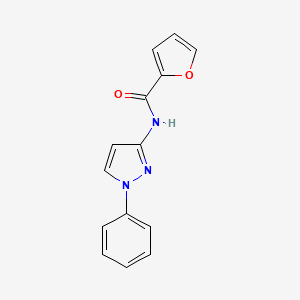
![(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11071703.png)
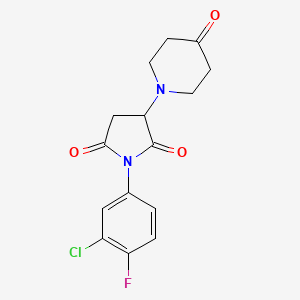
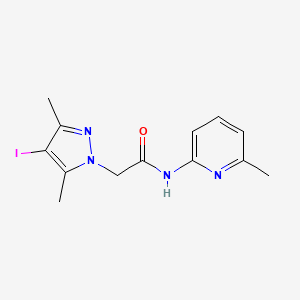
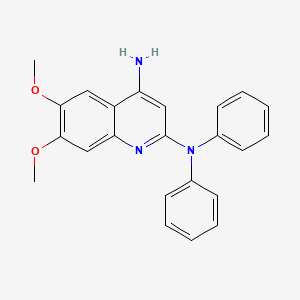
![4-Methyl-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile](/img/structure/B11071723.png)
